molecular formula C13H16FNO B7474163 N-cyclopentyl-2-(3-fluorophenyl)acetamide

N-cyclopentyl-2-(3-fluorophenyl)acetamide

Cat. No. B7474163
M. Wt: 221.27 g/mol
InChI Key: RYTUZPGTSRUFCN-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(3-fluorophenyl)acetamide, also known as CPFA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPFA belongs to the class of N-phenylacetamide derivatives and has been shown to exhibit promising pharmacological properties, including analgesic and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-2-(3-fluorophenyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems and inflammatory pathways. N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the peripheral opioid receptor system, resulting in analgesic effects.
Biochemical and Physiological Effects
N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, the reduction of oxidative stress, and the modulation of the endocannabinoid system. Moreover, N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to improve motor function and reduce joint inflammation in animal models of osteoarthritis.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-(3-fluorophenyl)acetamide has several advantages for lab experiments, including its ease of synthesis, favorable safety profile, and potent analgesic and anti-inflammatory effects. However, N-cyclopentyl-2-(3-fluorophenyl)acetamide also has some limitations, including its poor solubility in aqueous solutions and its relatively short half-life in vivo.

Future Directions

There are several future directions for the study of N-cyclopentyl-2-(3-fluorophenyl)acetamide, including the optimization of its pharmacokinetic properties, the investigation of its potential therapeutic applications in other disease models, and the elucidation of its exact mechanism of action. Moreover, the development of novel N-cyclopentyl-2-(3-fluorophenyl)acetamide derivatives with improved efficacy and safety profiles may hold promise for the treatment of chronic pain and inflammation.

Synthesis Methods

N-cyclopentyl-2-(3-fluorophenyl)acetamide can be synthesized using a simple, one-pot reaction method that involves the condensation of 3-fluorobenzaldehyde and cyclopentylamine in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using column chromatography, yielding a white crystalline powder with a melting point of 110-112°C.

Scientific Research Applications

N-cyclopentyl-2-(3-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and inflammation. Several studies have demonstrated that N-cyclopentyl-2-(3-fluorophenyl)acetamide exhibits potent analgesic and anti-inflammatory effects in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. Moreover, N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

properties

IUPAC Name

N-cyclopentyl-2-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-11-5-3-4-10(8-11)9-13(16)15-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTUZPGTSRUFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(3-fluorophenyl)acetamide

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